molecular formula C17H12N2O3 B8425928 1-Phenyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

1-Phenyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B8425928
M. Wt: 292.29 g/mol
InChI Key: JOVHPEVVMIQWML-UHFFFAOYSA-N
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Description

1-Phenyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

1-phenyl-4H-chromeno[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H12N2O3/c20-17(21)15-13-10-22-14-9-5-4-8-12(14)16(13)19(18-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,20,21)

InChI Key

JOVHPEVVMIQWML-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N(N=C2C(=O)O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,4-Dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (4.2 g) suspended in dioxane (60 ml) is heated with 1% KOH solution in ethanol (124 ml) at reflux temperature for 30 minutes. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazole-3-carboxylic acid (3.5 g) which is reacted with thionyl chloride (1.34 ml) in dioxane (70 ml) at reflux temperature for 2 hours. After cooling the solution is evaporated to dryness in vacuo to give 1,4-dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazole-3-carbonyl chloride as crystalline residue. The crude product is dissolved in anhydrous dioxane (35 ml) and reacted for 2 hours under stirring at room temperature with ethyl cyanoacetate (1.5 g) carbanion, prepared by treatment with 50% sodium hydride (0.8 g) in anhydrous dimethylformamide (20 ml) at room temperature. The reaction mixture is then diluted with ice water and acidified to pH 1 with N HCl. The precipitate is filtered and dissolved in ethyl acetate, then the organic solution is washed with N HCl and water until neutral. Evaporation to dryness yields a residue which is purified over a SiO2 column using chloroform/methanol 80:20 as eluent. Crystallization from acetone gives 1.2 g of 2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazol-3-yl)-3-oxo-propanoic acid, ethyl ester.
Name
1,4-Dihydro-1-phenyl-[1]-benzopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
124 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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